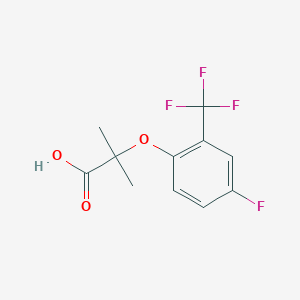

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid

Description

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is a fluorinated propionic acid derivative characterized by a phenoxy ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position.

Properties

Molecular Formula |

C11H10F4O3 |

|---|---|

Molecular Weight |

266.19 g/mol |

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C11H10F4O3/c1-10(2,9(16)17)18-8-4-3-6(12)5-7(8)11(13,14)15/h3-5H,1-2H3,(H,16,17) |

InChI Key |

QHXMXKOQQFWSEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid typically involves the reaction of 4-fluoro-2-trifluoromethylphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its activity.

Comparison with Similar Compounds

Antitumor Potential

- SIOC-XJC-SF02 (): A fluorinated fenofibrate derivative demonstrated potent inhibition of hepatocellular carcinoma (HCC) via fumarate hydratase targeting. Its fluorosulfonyl-vinyl substituent enhances bioactivity compared to unmodified fenofibrate. The trifluoromethyl group in the target compound may similarly improve target binding or metabolic stability.

Metabolic Regulation

- Fenofibric acid (): A chlorobenzoyl-substituted analog lowers lipids by activating peroxisome proliferator-activated receptors (PPARs). The trifluoromethyl group in the target compound may increase acidity (lower pKa), enhancing receptor interaction compared to chloro substituents.

Herbicidal Activity

- Mecoprop (): A chlorinated herbicide with auxin-mimicking activity. Fluorinated analogs like the target compound may exhibit higher environmental persistence due to C-F bond stability but require evaluation for phytotoxicity.

Physicochemical Properties and Substituent Effects

Environmental Impact

- Chlorophenoxy acids (e.g., ) are persistent in groundwater due to C-Cl bond stability. The target compound’s C-F bonds may further increase environmental persistence, necessitating ecotoxicological studies.

Biological Activity

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which can lead to increased potency in biological systems.

Key Mechanisms:

- Inhibition of COX Enzymes : Similar compounds have shown activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-1 and COX-2 can lead to anti-inflammatory effects .

- PPAR Activation : Some derivatives exhibit activity as peroxisome proliferator-activated receptor (PPAR) agonists, influencing lipid metabolism and glucose homeostasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Study 1 | COX-1 Inhibition | 0.32 | COX-1 |

| Study 2 | COX-2 Inhibition | 0.18 | COX-2 |

| Study 3 | PPAR Activation | Not specified | PPAR |

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives in various biological contexts:

- Anti-inflammatory Effects : A study demonstrated that compounds with similar structures to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis .

- Metabolic Regulation : Another investigation reported that analogs activated PPAR pathways, resulting in improved lipid profiles and glucose metabolism in diabetic models. This suggests potential applications in managing metabolic disorders .

- Herbicidal Activity : Research into herbicidal properties revealed that compounds with this structure exhibited notable herbicidal activity against various plant species, indicating a dual role in both medicinal and agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.